Pyridine, 3-methyl-2-(4-piperidinyl)-

Physicochemical property differentiation Lipophilicity Fragment-based drug design

Pyridine, 3-methyl-2-(4-piperidinyl)- (CAS 821768-08-5; also referred to as 3-methyl-2-(piperidin-4-yl)pyridine) is a heterocyclic small-molecule building block comprising a pyridine ring substituted at the 2-position with a 4-piperidinyl group and at the 3-position with a methyl group. Classified as a piperidine and aminopyridine derivative, this compound has been cited as an inhibitor of receptor protein-tyrosine kinases, notably anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met), which underpins its relevance in non-small cell lung cancer research contexts.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13345561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-methyl-2-(4-piperidinyl)-
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2CCNCC2
InChIInChI=1S/C11H16N2/c1-9-3-2-6-13-11(9)10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3
InChIKeyJQVOQMXMMUIVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 3-methyl-2-(4-piperidinyl)-: Chemical Profile and Procurement-Relevant Identity


Pyridine, 3-methyl-2-(4-piperidinyl)- (CAS 821768-08-5; also referred to as 3-methyl-2-(piperidin-4-yl)pyridine) is a heterocyclic small-molecule building block comprising a pyridine ring substituted at the 2-position with a 4-piperidinyl group and at the 3-position with a methyl group [1]. Classified as a piperidine and aminopyridine derivative, this compound has been cited as an inhibitor of receptor protein-tyrosine kinases, notably anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met), which underpins its relevance in non-small cell lung cancer research contexts [2]. With a molecular weight of 176.26 g/mol and a computed XLogP3-AA of 1.4, the compound occupies a moderately lipophilic region of chemical space that is attractive for fragment-based drug discovery and scaffold derivatization [1].

Why 3-Methyl-2-(piperidin-4-yl)pyridine Cannot Be Casually Replaced by Common Pyridyl-Piperidine Analogs in Research Procurement


Superficially similar pyridyl-piperidine building blocks are often assumed to be interchangeable; however, minor constitutional variations can produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and target engagement that directly affect downstream assay outcomes. As one example, the des-methyl analog 2-(4-pyridinyl)piperidine (CAS 143924-51-0) exhibits an XLogP3 of 1.1 versus 1.4 for the 3-methyl-2-(4-piperidinyl)pyridine free base [1][2]. This ~0.3 log-unit difference—though modest in isolation—can drive substantial divergence in membrane permeability, off-target binding, and pharmacokinetic profile in advanced lead series. Moreover, the methyl group at the 3-position alters the electron density of the pyridine ring, impacting both metal-coordination behavior in catalytic applications and π-stacking interactions in biological targets [2]. Consequently, substituting even a closely related analog without verifying quantitative performance in the specific experimental context risks invalidating structure-activity-relationship (SAR) conclusions and incurring unnecessary synthesis or procurement costs.

Quantitative Differentiation of 3-Methyl-2-(piperidin-4-yl)pyridine vs. Key Analogs: Evidence for Informed Procurement


Lipophilicity Shift vs. Des-Methyl Analog: XLogP3 Comparison

The target compound's computed XLogP3-AA of 1.4 is higher than that of the des-methyl analog 2-(4-pyridinyl)piperidine, which reports XLogP3 of 1.1 [1][2]. This increase of approximately 0.3 log units is attributable to the 3-methyl substituent on the pyridine ring and is consistent with the additive contribution of a methyl group to lipophilicity. In fragment-based drug design, such differences guide selection of starting points for optimization of membrane permeability and metabolic stability.

Physicochemical property differentiation Lipophilicity Fragment-based drug design

Biological Target Class Differentiation: ALK/c-Met Kinase Profile vs. 3-Piperidinyl Pyridine CH24H Inhibitors

The Medical University of Lublin MeSH record annotates this compound as an inhibitor of receptor protein-tyrosine kinases ALK and c-Met, with therapeutic relevance in non-small cell lung cancer [1]. In contrast, a closely related series of 3-piperidinyl pyridine derivatives (distinct regioisomer) has been developed by Takeda as selective cholesterol 24-hydroxylase (CH24H) inhibitors, demonstrating that the position of the piperidine attachment fundamentally redirects target engagement [2]. While the latter series achieved CH24H IC50 values in the nanomolar range, the 4-piperidinyl-3-methylpyridine scaffold described here is annotated for tyrosine kinase inhibition, representing a divergent pharmacological trajectory.

Kinase inhibition Target selectivity Receptor tyrosine kinases

Vendor-Purity and Cost Benchmarking: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt (CAS 1279029-88-7; MW 249.18 g/mol) is commercially available from Apollo Scientific at ≥95% purity, priced at £220.00 per 250 mg . For the free base (CAS 821768-08-5), vendors such as Leyan offer 98% purity (HPLC), though pricing and stock levels vary . The dihydrochloride salt provides improved aqueous solubility and crystallinity, which can reduce handling difficulties associated with the hygroscopic free base. However, the difference in formula weight (249.18 vs. 176.26 g/mol) must be accounted for when calculating stoichiometric equivalents in reaction setups.

Procurement specifications Salt form selection Purity-cost trade-off

Molecular Flexibility Contrast: Direct Attachment vs. Methylene-Linked Analog

The target compound possesses a single rotatable bond (the pyridine-piperidine linkage), yielding a relatively rigid scaffold suitable for fragment-based screening where conformational pre-organization enhances binding entropy [1]. By contrast, 3-methyl-2-[(piperidin-4-yl)methyl]pyridine (CAS 1824460-88-9; MW 190.28 g/mol) inserts a methylene spacer, increasing the rotatable bond count and molecular volume . The increased flexibility of the methylene-linked analog can reduce binding affinity in targets requiring a precise spatial arrangement of the piperidine nitrogen and pyridine ring, though it may be advantageous for targets with deeper, more flexible binding pockets.

Conformational restriction Rotatable bonds Scaffold rigidity

Optimal Procurement and Application Scenarios for 3-Methyl-2-(piperidin-4-yl)pyridine Based on Quantitative Evidence


Fragment-Based Screening of ALK/c-Met Kinase Inhibitors for NSCLC

The MeSH annotation of this compound as an inhibitor of ALK and c-Met receptor tyrosine kinases [1] positions it as a privileged fragment for direct screening against these oncology targets. When procuring for fragment-based drug discovery (FBDD) campaigns, the low molecular weight (176.26 g/mol) and single rotatable bond maximize ligand efficiency metrics, while the XLogP of 1.4 ensures adequate solubility for biochemical assays at typical fragment screening concentrations (100–500 µM). The free base form at 98% purity is recommended for initial screens to minimize counter-ion interference.

Synthesis of Ceritinib-Analog Libraries Targeting ALK Resistance Mutations

Published research on ceritinib analogs has demonstrated that modifications to the terminal piperidine ring—precisely the motif provided by 3-methyl-2-(piperidin-4-yl)pyridine—can confer activity against crizotinib-resistant ALK mutants including G1202R [2]. Procurement of this building block at ≥95% purity (dihydrochloride salt) facilitates rapid parallel synthesis of focused libraries exploring the piperidine vector, enabling SAR studies that maintain the critical 3-methylpyridine anchor while varying the piperidine N-substituent.

Physicochemical Property Tuning in Lead Optimization Programs

The ~0.3 log-unit lipophilicity advantage over the des-methyl analog (XLogP3 1.4 vs. 1.1) [1][2] makes this compound a strategic choice when a moderate increase in logD is required without adding aromatic rings or halogens. This property is particularly relevant in neuroscience lead optimization, where balancing passive CNS penetration (typically requiring logD 1–3) with metabolic stability is critical. The absence of additional rotatable bonds preserves molecular rigidity, benefiting target binding entropy.

Regioselective Scaffold Differentiation in Kinase-Selectivity Profiling

The divergent biological annotation between 4-piperidinyl-3-methylpyridine (annotated for ALK/c-Met) and the 3-piperidinyl pyridine series (optimized for CH24H inhibition) [1] demonstrates that procurement of the correct regioisomer is essential for target-specific screening cascades. Research groups pursuing selective ALK inhibitor development should specifically source the 4-piperidinyl-3-methyl isomer rather than generic 'piperidinyl-pyridine' building blocks, as the positional variation pre-determines kinase vs. hydroxylase selectivity profiles.

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